molecular formula C22H23FN2O3S B2548570 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251614-26-2

4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2548570
CAS No.: 1251614-26-2
M. Wt: 414.5
InChI Key: MQIGQEHAGSECFC-UHFFFAOYSA-N
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Description

The compound 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-dione derivative characterized by a unique substitution pattern. Its core structure includes a 1,1-dioxo-1λ⁶,4-benzothiazine ring system substituted at position 4 with a 3,4-dimethylphenyl group, at position 6 with a fluorine atom, and at position 2 with a piperidine-1-carbonyl moiety. The molecular formula is C₂₂H₂₂FN₂O₃S, with a molecular weight of 413.49 g/mol. The piperidine-1-carbonyl substituent introduces conformational flexibility and basicity, which may influence solubility and target binding.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-15-6-8-18(12-16(15)2)25-14-21(22(26)24-10-4-3-5-11-24)29(27,28)20-9-7-17(23)13-19(20)25/h6-9,12-14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIGQEHAGSECFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazine core, followed by the introduction of the piperidine ring and the fluorine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The fluorine atom and other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Antipsychotic Activity

Research indicates that derivatives of benzothiazine compounds can exhibit significant antipsychotic effects. A study highlighted the synthesis of various piperidine derivatives, demonstrating that modifications could lead to enhanced affinity for dopamine D2 and serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) . The specific compound may share similar properties due to its structural analogies.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Compounds with similar frameworks have been investigated for their ability to mitigate neurodegeneration and improve cognitive function in animal models . This opens avenues for exploring its use in treating conditions such as Alzheimer's disease or other forms of dementia.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the piperidine and phenyl groups can significantly influence biological activity. For instance, the introduction of fluorine atoms has been shown to enhance receptor binding affinity and selectivity .

Synthesis and Evaluation

A notable study focused on synthesizing novel piperidine derivatives, including those related to the target compound. The evaluation demonstrated that certain derivatives had a high affinity for dopamine receptors while exhibiting minimal side effects typically associated with antipsychotic medications .

Behavioral Models

In behavioral studies predictive of antipsychotic efficacy, compounds structurally related to 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione were tested in mice. Results indicated significant reductions in hyperactivity without inducing extrapyramidal symptoms, a common side effect of traditional antipsychotics .

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it with analogous benzothiazine-dione derivatives, as detailed below:

Structural Analogues from Commercial and Research Contexts

2.1.1 6-Chloro-2-(Pyrrolidine-1-Carbonyl)-4-[4-(Trifluoromethoxy)Phenyl]-4H-1λ⁶,4-Benzothiazine-1,1-Dione
  • Substituents :
    • Position 6 : Chlorine (vs. fluorine in the target compound).
    • Position 2 : Pyrrolidine-1-carbonyl (vs. piperidine-1-carbonyl).
    • Position 4 : 4-(Trifluoromethoxy)phenyl (vs. 3,4-dimethylphenyl).
  • Molecular Formula : C₂₀H₁₅ClF₃N₂O₄S.
  • Molecular Weight : 477.86 g/mol.
  • Key Differences: The chlorine atom at position 6 increases molecular weight and polarizability compared to fluorine. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the dimethylphenyl group .
2.1.2 3-[(2-Chloro-6-Fluorobenzyl)Sulfanyl]-1λ⁶,4-Benzothiazine-1,1(4H)-Dione
  • Substituents :
    • Position 3 : (2-Chloro-6-fluorobenzyl)sulfanyl (vs. piperidine-1-carbonyl at position 2 in the target compound).
    • Core Structure : Lacks substitutions at positions 2 and 3.
  • Molecular Formula: C₁₅H₁₁ClFNO₂S₂.
  • Molecular Weight : 355.84 g/mol.
  • The smaller molecular weight (355.84 vs. 413.49) suggests differences in membrane permeability and bioavailability .

Tabulated Comparison of Structural and Physicochemical Properties

Property Target Compound 6-Chloro-2-Pyrrolidine Analogue 3-Sulfanyl Analogue
Substituent at Position 2 Piperidine-1-carbonyl Pyrrolidine-1-carbonyl None
Substituent at Position 4 3,4-Dimethylphenyl 4-(Trifluoromethoxy)phenyl None
Halogen at Position 6 Fluorine Chlorine Fluorine (benzyl group)
Molecular Formula C₂₂H₂₂FN₂O₃S C₂₀H₁₅ClF₃N₂O₄S C₁₅H₁₁ClFNO₂S₂
Molecular Weight (g/mol) 413.49 477.86 355.84
Key Functional Groups Fluorine, Piperidine, Dimethylphenyl Chlorine, Pyrrolidine, Trifluoromethoxy Sulfanyl, Chloro-fluorobenzyl

Implications of Structural Variations

  • Halogen Effects : Fluorine’s small size and high electronegativity favor target selectivity, while chlorine’s larger size may enhance hydrophobic interactions but reduce metabolic stability.
  • Pyrrolidine’s strain may limit this adaptability .
  • Aromatic Substitutions : The 3,4-dimethylphenyl group offers moderate lipophilicity, whereas the trifluoromethoxy group in the analogue significantly increases logP, impacting blood-brain barrier penetration.

Commercial and Research Relevance

  • The 6-chloro-pyrrolidine analogue is commercially available (Life Chemicals) in varying quantities (e.g., $109.0 for 25 mg), suggesting its utility in high-throughput screening .
  • The sulfanyl derivative’s molecular weight (355.84 g/mol) positions it as a smaller scaffold for fragment-based drug discovery .

Biological Activity

The compound 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a derivative of benzothiazine, a class of compounds known for their diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a complex structure that includes a benzothiazine core, a piperidine moiety, and a fluorinated phenyl group. The structural characteristics contribute to its potential biological activity, particularly in medicinal chemistry.

Anticancer Activity

Benzothiazine derivatives have been widely studied for their anticancer properties. Research indicates that modifications in the benzothiazine structure can significantly influence their effectiveness against cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that certain benzothiazine derivatives exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds similar to the one have demonstrated IC50 values indicating effective inhibition of cell proliferation .

Enzyme Inhibition

Benzothiazines are also known for their role as enzyme inhibitors:

  • Aldose Reductase Inhibition : Some derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This inhibition is crucial for developing therapeutic agents targeting diabetes-related conditions .

Antimicrobial Activity

The antimicrobial properties of benzothiazine derivatives have been documented:

  • Broad-Spectrum Activity : Studies have reported that certain benzothiazines exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazines is closely linked to their structural features:

  • Substituent Effects : Variations in substituents on the benzothiazine ring can enhance or diminish biological activity. For example, the presence of fluorine or specific alkyl groups can increase potency against cancer cells or improve enzyme inhibition .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • BS230 Compound : A related compound demonstrated superior antitumor activity with reduced toxicity towards healthy cells when compared to standard treatments like doxorubicin (DOX) .
  • Enzyme Inhibition Studies : Various benzothiazine derivatives were synthesized and tested for their ability to inhibit specific enzymes involved in metabolic pathways related to cancer and diabetes .

Data Summary

A summary table of findings related to the biological activities of benzothiazine derivatives is presented below:

Compound NameActivity TypeCell Line/TargetIC50 Value (µM)Reference
BS230AnticancerMCF-729% reduction
Aldose Reductase InhibitorEnzyme InhibitionAldose ReductasePotent inhibitor
Benzothiazine DerivativeAntimicrobialVarious BacteriaEffective against

Q & A

Q. What are the optimized synthetic routes for 4-(3,4-dimethylphenyl)-6-fluoro-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step functionalization of the benzothiazine core. Key steps include:

  • Piperidine-carbonyl introduction : Use coupling reagents like EDCI/HOBt for amide bond formation between the benzothiazine intermediate and piperidine derivatives .
  • Fluorination : Electrophilic fluorination at position 6 using Selectfluor® under anhydrous conditions (yields ~75–85%) .
  • 3,4-Dimethylphenyl substitution : Suzuki-Miyaura coupling with (3,4-dimethylphenyl)boronic acid, optimized at 80°C with Pd(PPh₃)₄ catalyst .

Q. Critical Parameters :

  • Solvent polarity : Higher yields in DMF vs. THF due to improved solubility of intermediates.
  • Temperature control : Excess heat degrades the sulfone group; maintain ≤90°C during coupling steps.

Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C-NMR :
    • Piperidine protons : δ 1.4–1.6 ppm (multiplet, piperidine CH₂), δ 3.4–3.7 ppm (N-CO coupling) .
    • Fluorine coupling : 19F-NMR at δ -110 to -115 ppm (C6-F) .
  • HPLC : Use a C18 column with methanol/buffer (65:35, pH 4.6) mobile phase (retention time ~13–15 min; 254 nm UV detection) .
  • Elemental Analysis : Discrepancies >0.3% in C/H/N indicate residual solvents or incomplete purification .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility :
    • Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method.
    • Expected solubility: <10 µg/mL (logP ~4.2) due to hydrophobic 3,4-dimethylphenyl group .
  • Stability :
    • Hydrolytic stability : Incubate at 37°C in pH 7.4 buffer; monitor degradation via HPLC.
    • Photostability : Expose to UV light (320–400 nm); sulfone groups are prone to photooxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HPLC retention shifts)?

Methodological Answer:

  • NMR Anomalies :
    • Dynamic effects : Rotamers in the piperidine-carbonyl group cause splitting; use variable-temperature NMR (VT-NMR) at 50°C to coalesce signals .
    • Impurity identification : Compare with synthesized intermediates (e.g., unreacted boronic acid in Suzuki coupling) .
  • HPLC Retention Shifts :
    • Adjust buffer pH (4.6–5.5) to stabilize ionization; 0.2 M sodium phosphate with tetrabutylammonium hydroxide improves peak symmetry .

Q. What computational strategies are effective for predicting the compound’s target interactions and SAR?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina with kinase domains (e.g., PI3Kγ or MAPK) due to the piperidine-carbonyl’s ATP-mimetic motif .
    • Key interactions: Fluorine at C6 forms halogen bonds with kinase hinge regions (∆G ~-9.5 kcal/mol) .
  • QSAR Modeling :
    • Correlate substituent hydrophobicity (π values) with IC₅₀ in enzyme assays. For example, replacing 3,4-dimethylphenyl with 4-fluorophenyl increases potency 3-fold .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

Methodological Answer:

  • Core Modifications :
    • Benzothiazine ring : Introduce electron-withdrawing groups (e.g., -NO₂) at C7 to enhance metabolic stability .
    • Piperidine substitution : Replace with morpholine to reduce hERG inhibition (test via patch-clamp assays) .
  • Toxicity Mitigation :
    • CYP450 inhibition screening : Use human liver microsomes; prioritize compounds with IC₅₀ >10 µM .
    • In silico toxicity : Employ Derek Nexus to predict mutagenicity (alert for benzothiazine sulfones) .

Q. What methodologies are recommended for analyzing batch-to-batch purity variations in large-scale synthesis?

Methodological Answer:

  • HPLC-UV/MS :
    • Column: Chromolith C18 (high resolution for sulfone degradation products) .
    • Gradient: 5–95% methanol in ammonium acetate buffer (pH 6.5) over 20 min .
  • Residual Solvents :
    • GC-MS headspace analysis for DMF (<500 ppm) and THF (<720 ppm) per ICH Q3C guidelines .

Q. What are the hypothesized biological targets of this compound, and how can researchers validate them experimentally?

Methodological Answer:

  • Target Hypotheses :
    • Kinases : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to structural similarity to ATP-competitive inhibitors .
    • GPCRs : Focus on serotonin receptors (5-HT₂A/2C) via radioligand binding assays .
  • Validation :
    • CRISPR-Cas9 knockout : Generate target-deficient cell lines; loss of compound efficacy confirms target engagement .
    • SPR Analysis : Measure binding kinetics (KD) using immobilized kinase domains .

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